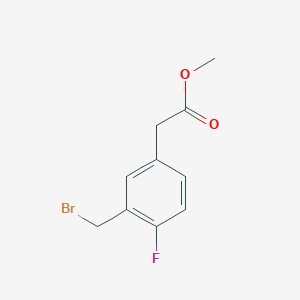
Methyl 3-(bromomethyl)-4-fluorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)-4-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-fluorophenylacetate typically involves the bromination of methyl 4-fluorophenylacetate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can further enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(bromomethyl)-4-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)-4-fluorophenylacetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its ability to form various bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)-4-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The presence of the fluorine atom can influence the electronic properties of the phenyl ring, affecting the reactivity and stability of the compound. The acetate group can undergo hydrolysis or reduction, leading to the formation of various derivatives with different biological activities.
Comparaison Avec Des Composés Similaires
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 4-fluorophenylacetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)-4-fluorophenylacetate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and reaction conditions.
Uniqueness: Methyl 3-(bromomethyl)-4-fluorophenylacetate is unique due to the combination of the bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
methyl 2-[3-(bromomethyl)-4-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4H,5-6H2,1H3 |
Clé InChI |
MQVIHDULZZUPSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


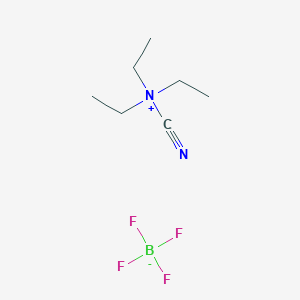
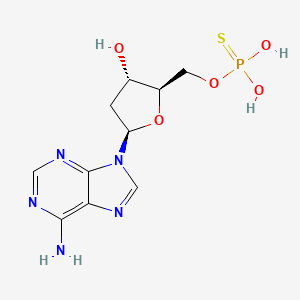
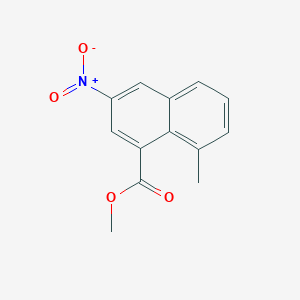
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)


![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)


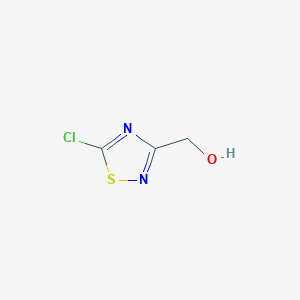
![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
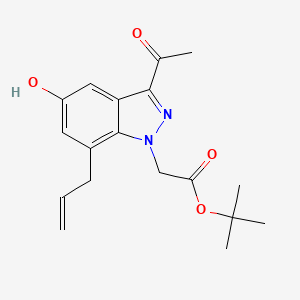

![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)
